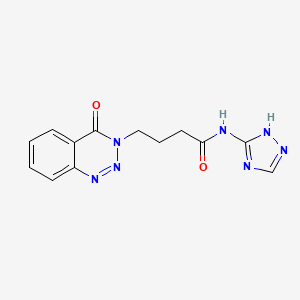![molecular formula C14H12N2OS B12164173 4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12164173.png)
4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that incorporates both thieno and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thieno[2,3-d]pyrimidine core structure is known to impart unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of formic acid or triethyl orthoformate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including condensation reactions, chlorination, and nucleophilic substitution . The total yield of these processes can vary, but efficient methods have been developed to achieve satisfactory yields.
化学反应分析
Types of Reactions: 4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学研究应用
作用机制
The mechanism of action of 4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, thieno[3,4-d]pyrimidin-4(3H)-thione, a related compound, efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a high quantum yield . This photodynamic activity makes it a potential candidate for photodynamic therapy in cancer treatment. The compound’s ability to interact with DNA and RNA also suggests its potential as a nucleic acid probe .
相似化合物的比较
4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
GNE-490 and GNE-493: These compounds are designed as structural alterations of GDC-0941 and are in clinical trials for cancer treatment.
Relugolix: A thieno[2,3-d]pyrimidine derivative investigated for its ability to treat prostate cancer and endometriosis.
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines: These compounds exhibit folate receptor-selective anticancer activity and inhibit one-carbon metabolism.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C14H12N2OS |
|---|---|
分子量 |
256.32 g/mol |
IUPAC 名称 |
4-(3,4-dimethylphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-4-11(7-10(9)2)17-13-12-5-6-18-14(12)16-8-15-13/h3-8H,1-2H3 |
InChI 键 |
BWYGKIKTTARTNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC2=C3C=CSC3=NC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164099.png)

![N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B12164105.png)
![Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone](/img/structure/B12164106.png)

![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12164110.png)

![4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B12164127.png)

![2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12164132.png)


![methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12164160.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12164165.png)
